molecular formula C25H20F3NO3 B14782247 4-Benzyl-3-[2-[4-[3-(trifluoromethyl)phenyl]phenyl]acetyl]-1,3-oxazolidin-2-one

4-Benzyl-3-[2-[4-[3-(trifluoromethyl)phenyl]phenyl]acetyl]-1,3-oxazolidin-2-one

Cat. No.: B14782247
M. Wt: 439.4 g/mol
InChI Key: ORXWACPIIIJMPF-UHFFFAOYSA-N
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Description

4-Benzyl-3-[2-[4-[3-(trifluoromethyl)phenyl]phenyl]acetyl]-1,3-oxazolidin-2-one is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group and an oxazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-3-[2-[4-[3-(trifluoromethyl)phenyl]phenyl]acetyl]-1,3-oxazolidin-2-one typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs .

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-3-[2-[4-[3-(trifluoromethyl)phenyl]phenyl]acetyl]-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

4-Benzyl-3-[2-[4-[3-(trifluoromethyl)phenyl]phenyl]acetyl]-1,3-oxazolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Benzyl-3-[2-[4-[3-(trifluoromethyl)phenyl]phenyl]acetyl]-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins, while the oxazolidinone ring can interact with enzymes and other biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Benzyl-3-[2-[4-[3-(trifluoromethyl)phenyl]phenyl]acetyl]-1,3-oxazolidin-2-one is unique due to its combination of a trifluoromethyl group and an oxazolidinone ring, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C25H20F3NO3

Molecular Weight

439.4 g/mol

IUPAC Name

4-benzyl-3-[2-[4-[3-(trifluoromethyl)phenyl]phenyl]acetyl]-1,3-oxazolidin-2-one

InChI

InChI=1S/C25H20F3NO3/c26-25(27,28)21-8-4-7-20(15-21)19-11-9-18(10-12-19)14-23(30)29-22(16-32-24(29)31)13-17-5-2-1-3-6-17/h1-12,15,22H,13-14,16H2

InChI Key

ORXWACPIIIJMPF-UHFFFAOYSA-N

Canonical SMILES

C1C(N(C(=O)O1)C(=O)CC2=CC=C(C=C2)C3=CC(=CC=C3)C(F)(F)F)CC4=CC=CC=C4

Origin of Product

United States

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